molecular formula C19H14N4O2S2 B12129096 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12129096
M. Wt: 394.5 g/mol
InChI Key: XDWDBHBLKBKVMN-SXGWCWSVSA-N
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Description

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide (CAS: 19012-02-3) is a solid compound with pale yellow to orange crystalline appearance. It is stable at room temperature and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols .

Preparation Methods

Several synthetic methods exist for the preparation of this compound. One common approach involves the reaction of indole with acetylacetone under basic conditions. In this reaction, acetylacetone reacts with indole to yield N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Acetylacetone: Used in the initial synthesis.

    Base (e.g., NaOH): Required for the reaction with indole.

Major Products:: The major product formed from the reaction between acetylacetone and indole is N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for synthesizing other organic compounds, including fluorescent markers.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The specific mechanism by which N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide exerts its effects remains an area of research. It likely interacts with molecular targets and pathways relevant to its applications.

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4O2S2/c1-22-11-13(14-6-2-3-7-15(14)22)9-16-18(25)23(19(26)27-16)21-17(24)12-5-4-8-20-10-12/h2-11H,1H3,(H,21,24)/b16-9-

InChI Key

XDWDBHBLKBKVMN-SXGWCWSVSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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